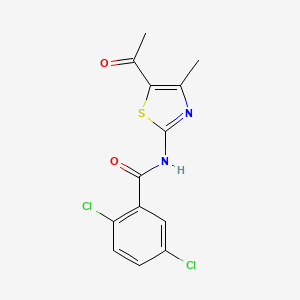

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide

Description

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide is a synthetic small molecule featuring a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively, and a 2,5-dichlorobenzamide moiety. The thiazole core is a heterocyclic scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The 2,5-dichlorophenyl moiety introduces electron-withdrawing effects, which could influence binding affinity in target proteins.

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-5-8(14)3-4-10(9)15/h3-5H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRMTMVEAQRKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide typically involves the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed characterization of the synthesized compound is performed using techniques such as NMR, FTIR, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways . The compound’s thiazole ring and benzamide moiety play crucial roles in its biological activity. Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Thiazole Ring Modifications

- Target Compound : The 5-acetyl and 4-methyl groups on the thiazole ring likely improve metabolic stability and lipophilicity. Acetyl groups resist oxidative metabolism compared to hydroxyl or bromo substituents, as seen in compounds 7k and the bromo-thiazole analog .

- Compound 7k : Lacks a thiazole ring but includes a hydroxylated phenyl group, which may increase solubility but also susceptibility to glucuronidation .

- Bromine’s electronegativity might alter electronic properties, affecting reactivity .

Benzamide Substituent Effects

- 3,5-Dichloro-2-hydroxy Analog : The hydroxyl group introduces hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration .

- Complex Ureido Derivatives : The ureido and hydroperoxy groups in evidence 4’s compounds increase molecular weight and complexity, likely reducing oral bioavailability compared to the simpler target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.